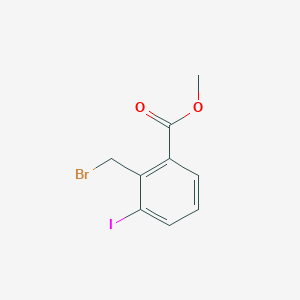

Methyl 2-(bromomethyl)-3-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(bromomethyl)-3-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromomethyl and iodo groups

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-iodobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions

Methyl 2-(bromomethyl)-3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

Coupling Products: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.

科学的研究の応用

Methyl 2-(bromomethyl)-3-iodobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science:

作用機序

The mechanism of action of methyl 2-(bromomethyl)-3-iodobenzoate in chemical reactions involves the activation of the bromomethyl and iodo groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodo group participates in oxidative addition during coupling reactions . These reactions facilitate the formation of new chemical bonds, enabling the synthesis of diverse compounds.

類似化合物との比較

Similar Compounds

- Methyl 2-(chloromethyl)-3-iodobenzoate

- Methyl 2-(bromomethyl)-4-iodobenzoate

- Methyl 2-(bromomethyl)-3-chlorobenzoate

Uniqueness

Methyl 2-(bromomethyl)-3-iodobenzoate is unique due to the presence of both bromomethyl and iodo groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one halogen substituent. The combination of these groups enhances its reactivity and versatility in organic synthesis .

生物活性

Methyl 2-(bromomethyl)-3-iodobenzoate is a halogenated benzoate derivative that has garnered interest in various biological studies due to its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromomethyl group and an iodo group, which are known to influence its reactivity and biological interactions. The presence of halogens often enhances the lipophilicity of compounds, potentially increasing their membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effects on Staphylococcus aureus and Pseudomonas aeruginosa, revealing that the compound demonstrates bactericidal effects at specific concentrations. For example, the minimum bactericidal concentration (MBC) against S. aureus was determined to be 16 µg/mL, while it showed improved activity under acidic conditions against P. aeruginosa at concentrations of 50 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL | Not determined |

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been reported to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. The inhibition mechanism involves both the catalytic active site and the peripheral anionic site of BChE, suggesting that this compound could be a promising candidate for treating conditions like Alzheimer's disease .

Case Study: BChE Inhibition

In a kinetic study, this compound displayed mixed-type inhibition with an IC50 value of approximately 0.52 µM against BChE. Molecular docking studies confirmed that the compound binds effectively to both sites, enhancing our understanding of its potential therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Substituents on the benzene ring play a crucial role in modulating both antimicrobial and enzyme inhibitory properties. For instance:

- Bromine and Iodine Substituents : These halogens increase lipophilicity and can enhance binding interactions with target proteins.

- Alkyl Chains : The length and branching of alkyl chains attached to the aromatic system can affect solubility and membrane penetration.

Table 2: Impact of Substituents on Biological Activity

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased potency against bacterial strains |

| Iodine | Enhanced binding affinity to BChE |

| Alkyl Chains | Improved solubility and membrane penetration |

特性

IUPAC Name |

methyl 2-(bromomethyl)-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGDTXCXXXFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。